2-((Methylamino)methyl)cyclohexan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylamino)methyl)cyclohexan-1-one hydrochloride: is an organic compound with the molecular formula C9H17NO·HCl It is a derivative of cyclohexanone and contains a methylamino group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride typically begins with cyclohexanone and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods:
- Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis to introduce the methylamino group into various molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-((Dimethylamino)methyl)cyclohexan-1-one: Similar structure but with an additional methyl group on the amino nitrogen.
2-((Ethylamino)methyl)cyclohexan-1-one: Contains an ethyl group instead of a methyl group on the amino nitrogen.
2-((Propylamino)methyl)cyclohexan-1-one: Contains a propyl group on the amino nitrogen.
Uniqueness:
- The presence of the methylamino group in 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride provides unique chemical and biological properties compared to its analogs. The specific arrangement of atoms in the molecule can result in distinct reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H16ClNO |
---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
2-(methylaminomethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
CIDGGBGNBZNINK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCCCC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.